molecular formula C41H38FN5O4S B609854 Unii-MC0MD9J0F4 CAS No. 1902114-15-1

Unii-MC0MD9J0F4

Cat. No. B609854
M. Wt: 715.84
InChI Key: VTCJNYICQADBJD-UHFFFAOYSA-N
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Description

“Unii-MC0MD9J0F4” is a unique ingredient identifier based on a substance’s molecular structure and/or descriptive information . It is also known as PC-786 . The formula for this substance is C41H38FN5O4S .


Molecular Structure Analysis

The molecular structure of “Unii-MC0MD9J0F4” is represented by the formula C41H38FN5O4S . This unique ingredient identifier is based on the substance’s molecular structure .

Scientific Research Applications

Collaborative Working Environments in Environmental Modeling

Large-scale scientific applications often involve geographically dispersed teams. A notable example is the Unified Air Pollution Model (UNI-DEM), which is in continuous development by various European institutes. Collaborative working environments are essential for remote development and data sharing in such large scientific applications. These environments enable remote job submission and file transfer, crucial for application-centric facilities in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Advancements in Nanoparticle Synthesis

The evolution of materials such as semiconductors has significantly influenced technological advancements, including the electronics industry. The progression from vacuum tubes to miniature chips is a testament to the impact of scientific discovery in material development, where novel materials have emerged as a focal point of chemical research (Cushing, Kolesnichenko, & O'connor, 2004).

Enhancing Research Translation into Innovations

The translation of basic scientific research into practical innovations has a long history, with significant contributions from organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA). NCIIA focuses on experiential learning in STEM innovation and entrepreneurship, aiming to transform scientific research into socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

High-Throughput Flow Cytometry in Drug Discovery

The University of New Mexico Center for Molecular Discovery (UNMCMD) specializes in high throughput flow cytometry (HTFC), crucial for identifying small molecules for drug discovery and chemical probes. This integrates virtual screening, knowledge mining, and drug informatics, demonstrating the application of advanced technologies in scientific research (Edwards, Gouveia, Oprea, & Sklar, 2014).

Accelerating Scientific and Technological Industrialization in Universities

Universities are key players in national basic research and technological industrialization. Accelerating the transformation of scientific and technical achievements in universities contributes significantly to national economic construction and scientific industrialization (Xian-guo, 2004).

Performance Tools for Scientific Computing

The HPCToolkit performance tools, developed as part of the U.S. Department of Energy's Scientific Discovery through Advanced Computing (SciDAC) program, are instrumental in analyzing the performance of scientific applications. They are used for identifying bottlenecks in parallel codes, crucial for large-scale scientific computing (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).

Support for Scientific Research through UniProt

The Universal Protein Resource (UniProt) supports biological research by maintaining a comprehensive, annotated protein sequence knowledgebase. This resource is vital for scientific community access, reflecting the integration of databases and tools in supporting scientific research (Morgat et al., 2010).

properties

IUPAC Name

N-(2-fluoro-6-methylphenyl)-6-[4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H38FN5O4S/c1-25-20-31(37(43-22-25)46-23-41(24-46)15-18-51-19-16-41)38(48)44-29-12-10-27(11-13-29)40(50)47-17-14-28-21-34(52-36(28)30-7-3-4-9-33(30)47)39(49)45-35-26(2)6-5-8-32(35)42/h3-13,20-22H,14-19,23-24H2,1-2H3,(H,44,48)(H,45,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCJNYICQADBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC(=C6)C)N7CC8(C7)CCOCC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H38FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-MC0MD9J0F4

CAS RN

1902114-15-1
Record name PC-786
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902114151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PC-786
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC0MD9J0F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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